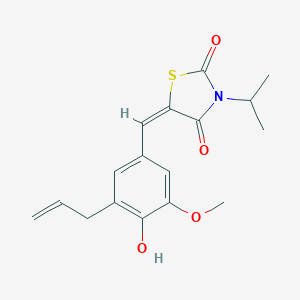
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione, also known as ATZ, is a natural product isolated from the leaves of the plant Streptomyces sp. ATCC 55098. ATZ has been found to possess various biological activities, including antitumor, antiviral, and antibacterial properties. The purpose of
作用機序
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione acts as a pro-oxidant, which induces oxidative stress in cancer cells. This leads to the activation of various signaling pathways, including the MAPK and PI3K/Akt pathways. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione also inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione also inhibits the activity of various enzymes, including catalase and superoxide dismutase. In addition, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has been found to have anti-inflammatory effects, which is mediated by the inhibition of the NF-κB pathway.
実験室実験の利点と制限
One of the main advantages of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione is its broad-spectrum anticancer activity. It has been found to be effective against various types of cancer cells, including drug-resistant cells. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione also has low toxicity and is well-tolerated in animals. However, one of the limitations of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione is its low solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the research on 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione. One of the areas of interest is the development of more efficient synthesis methods for 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione. Another area of interest is the investigation of the potential use of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione in combination with other anticancer drugs. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has also been found to have antiviral and antibacterial properties, which could be explored further. Finally, the use of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione in vivo models for cancer treatment could be investigated to determine its efficacy and safety.
Conclusion:
In conclusion, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione is a natural product with broad-spectrum anticancer activity. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and have anti-inflammatory effects. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has low toxicity and is well-tolerated in animals. However, its low solubility in water can affect its bioavailability. There are several future directions for the research on 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione, including the development of more efficient synthesis methods, investigation of its potential use in combination with other anticancer drugs, and exploration of its antiviral and antibacterial properties.
合成法
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione can be synthesized by reacting 3-allyl-4-hydroxy-5-methoxybenzaldehyde with isopropylamine and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, followed by purification using column chromatography. The yield of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione is about 50%.
科学的研究の応用
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione induces cell cycle arrest and apoptosis in cancer cells, which is mediated by the upregulation of p53 and downregulation of Bcl-2. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione also inhibits angiogenesis, which is essential for tumor growth.
特性
分子式 |
C17H19NO4S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H19NO4S/c1-5-6-12-7-11(8-13(22-4)15(12)19)9-14-16(20)18(10(2)3)17(21)23-14/h5,7-10,19H,1,6H2,2-4H3/b14-9+ |
InChIキー |
SUAXLFAOOACHBY-NTEUORMPSA-N |
異性体SMILES |
CC(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)CC=C)/SC1=O |
SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=O |
正規SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286153.png)
![methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286154.png)
![methyl {(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286156.png)
![methyl {(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286158.png)
![methyl [(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286159.png)
![methyl [(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286160.png)
![methyl 2-(3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286162.png)
![methyl [(5E)-5-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286163.png)
![methyl [(5E)-5-(3,5-dibromo-4-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286165.png)
![methyl {(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286167.png)
![methyl [(5E)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286169.png)
![methyl {(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286170.png)
![methyl {(5Z)-5-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286173.png)
![methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286175.png)